2,2-dimethylhex-5-ynoic Acid
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Overview
Description
2,2-Dimethylhex-5-ynoic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid derivative characterized by the presence of a triple bond between the fifth and sixth carbon atoms and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylhex-5-ynoic acid can be achieved through several methods. One common approach involves the alkylation of propargyl bromide with isobutyraldehyde, followed by oxidation to form the desired carboxylic acid. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhex-5-ynoic acid undergoes several types of chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
2,2-Dimethylhex-5-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethylhex-5-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the triple bond and carboxylic acid group allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhexanoic acid: Lacks the triple bond, resulting in different chemical reactivity and properties.
2,2-Dimethylpent-4-ynoic acid: Similar structure but with a shorter carbon chain.
2,2-Dimethylhept-5-ynoic acid: Similar structure but with a longer carbon chain.
Uniqueness
2,2-Dimethylhex-5-ynoic acid is unique due to the presence of both the triple bond and the carboxylic acid group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2-dimethylhex-5-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-5-6-8(2,3)7(9)10/h1H,5-6H2,2-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBROPWZUBQDYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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